(4Z)-3-METHYL-1-(4-NITROPHENYL)-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4Z)-3-METHYL-1-(4-NITROPHENYL)-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a pyrazolone core, a nitrophenyl group, and a thiazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-METHYL-1-(4-NITROPHENYL)-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions.
Introduction of the nitrophenyl group: This step may involve nitration reactions or coupling reactions with nitrobenzene derivatives.
Incorporation of the thiazole moiety: This can be done through cyclization reactions involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole and pyrazolone moieties.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic ring and the thiazole moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substitution reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Amino derivatives: From the reduction of the nitro group.
Oxidized products: From the oxidation of the thiazole or pyrazolone moieties.
Substituted derivatives: From various substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Compounds with such structures can be used as catalysts in organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical studies.
Antimicrobial Activity: Studied for their potential antimicrobial properties.
Medicine
Drug Development: Potential candidates for the development of new pharmaceuticals.
Diagnostic Agents: Possible use in diagnostic imaging or assays.
Industry
Dyes and Pigments: Use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4Z)-3-METHYL-1-(4-NITROPHENYL)-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE depends on its specific interactions with molecular targets. These may include:
Enzyme binding: Inhibition or activation of specific enzymes.
Receptor interaction: Binding to cellular receptors to modulate biological pathways.
DNA/RNA interaction: Potential binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolone derivatives: Compounds with similar pyrazolone cores.
Nitrophenyl derivatives: Compounds with nitrophenyl groups.
Thiazole derivatives: Compounds with thiazole moieties.
Uniqueness
Structural Complexity: The combination of pyrazolone, nitrophenyl, and thiazole moieties makes it unique.
Potential Biological Activity: The specific arrangement of functional groups may confer unique biological properties.
Properties
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O3S/c1-8-11(15-16-13-14-6-7-23-13)12(20)18(17-8)9-2-4-10(5-3-9)19(21)22/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZOGLKXYLZCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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